Methyl ursolate

Übersicht

Beschreibung

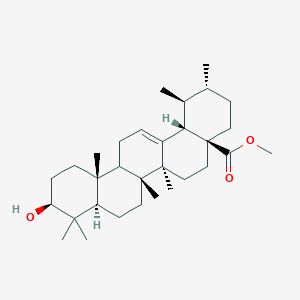

Methyl ursolate (C₃₁H₅₀O₃) is a methyl ester derivative of ursolic acid, a pentacyclic triterpenoid widely found in plants such as Prunella vulgaris (Xia Ku Cao) , Diospyros kaki (persimmon) , and Scorzonera undulata . It is synthesized via methylation of ursolic acid using diazomethane . Structurally, it retains the ursane skeleton but replaces the carboxylic acid group at C-28 with a methyl ester (Figure 1).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl ursolate is typically synthesized through the esterification of ursolic acid with methanol. The crude extract of apple peels is treated with diazomethane to achieve this esterification. The reaction is carried out in an ethanol-acetate medium, followed by purification using column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of ursolic acid from plant sources, followed by its chemical modification. The process includes:

- Extraction of ursolic acid using solvents like ethanol.

- Esterification of ursolic acid with methanol in the presence of a catalyst.

- Purification of the resulting this compound through techniques such as chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl ursolate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with enhanced biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified biological activities. These derivatives are often studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Methyl ursolate has a wide range of scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of various triterpenoid derivatives.

Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: It has shown potential in the treatment of inflammatory diseases, cancer, and metabolic disorders.

Wirkmechanismus

Methyl ursolate exerts its effects through multiple molecular targets and pathways. It modulates the activity of various enzymes and signaling molecules involved in inflammation, oxidative stress, and cell survival. Key pathways affected by this compound include the nuclear factor-kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Modified Derivatives in Anticancer Activity

Methyl ursolate and its analogs have been evaluated for growth inhibition in bladder (KU7, 253JB-V) and pancreatic (Panc-1, Panc-28) cancer cell lines. Derivatives with 2-cyano or 2-trifluoromethyl substitutions on the A-ring showed significantly enhanced potency compared to this compound (Table 1) .

Table 1. IC₅₀ Values (μM) of this compound and Derivatives in Cancer Cell Lines

| Compound | KU7 | 253JB-V | Panc-1 | Panc-28 |

|---|---|---|---|---|

| This compound (9) | 6.13 | 11.75 | 7.80 | 9.20 |

| 2-Iodo analog (12) | 4.90 | 13.50 | 5.60 | 8.40 |

| 2-Cyano analog (13) | 0.17 | 0.97 | 0.22 | 0.35 |

| 2-Trifluoromethyl (14) | 0.17 | 1.13 | 0.25 | 0.40 |

Key findings:

- The 2-cyano and 2-trifluoromethyl analogs demonstrated 10–50× lower IC₅₀ values than this compound, highlighting the importance of electron-withdrawing groups at the C-2 position .

- Introduction of a 1-en-3-one moiety in the A-ring further enhanced activity, suggesting synergistic effects between substitutions and ring modifications .

Comparison in Corrosion Inhibition Efficiency

This compound’s adsorption energy on mild steel in acidic conditions was compared with ascorbic acid and N,N-Dimethylcon-5-enin-3-amine (Table 2) .

Table 2. Adsorption Energies and Molecular Properties

| Compound | Adsorption Energy (Eads, kJ/mol) | Molecular Size (ų) | Inhibition Efficiency |

|---|---|---|---|

| Ascorbic acid | -30.0 | 120 | Low |

| This compound | -160.5 | 380 | Moderate |

| N,N-Dimethylcon-5-enin-3-amine | -231.0 | 450 | High |

Key findings:

- Adsorption efficiency correlates with molecular size. This compound’s moderate inhibition stems from its ability to form stable, flat-lying orientations on metal surfaces via electron-rich regions (HOMO/LUMO distribution) .

- Larger molecules like N,N-Dimethylcon-5-enin-3-amine exhibit superior inhibition due to stronger surface coverage .

Antiviral Activity and Structure-Activity Relationships

Derivatives of this compound were tested against H5N1 influenza pseudovirus entry (Table 3) .

Table 3. Anti-H5N1 Activity of this compound Derivatives

| Compound | IC₅₀ (μM) | Cytotoxicity (MDCK cells) |

|---|---|---|

| 3-O-β-chacotriosyl this compound (1) | 1.50 | Moderate |

| 1d (aryl-substituted derivative) | 0.96 | Low |

| Amide derivative | 0.75 | Low |

Key findings:

- Esterification of ursolic acid’s C-17 carboxyl with methyl groups improves antiviral activity compared to unmodified ursolic acid.

- Amidation at C-17 further enhances potency (IC₅₀ = 0.75 μM) while reducing cytotoxicity, suggesting polar functional groups optimize target binding .

Other Pharmacological Comparisons

- Anti-inflammatory Effects: this compound reduced inflammation in rheumatoid arthritis models by suppressing NF-κB and COX-2 pathways . However, direct comparisons with ursolic acid or oleanolic acid are lacking in the provided evidence.

- Antitubercular Activity: A derivative, 3-O-(2-amino,3-methyl benzoic acid)-ethyl ursolate (UA-1H), showed MIC = 2.5 μg/mL against Mycobacterium tuberculosis . This compound’s baseline activity remains unquantified.

Biologische Aktivität

Methyl ursolate (MU), a derivative of ursolic acid, has garnered attention in recent years due to its diverse biological activities, particularly its anti-inflammatory, anti-tumor, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is structurally derived from ursolic acid by the addition of a methyl group at the C-28 position. Its chemical formula is , and it belongs to the class of pentacyclic triterpenoids. The modification enhances its solubility and bioavailability compared to its parent compound.

Anti-Inflammatory Activity

This compound has been shown to exhibit significant anti-inflammatory effects. In a study using mouse macrophages, this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The effective doses ranged from 50 to 100 mg/kg when administered orally prior to inflammatory stimulation .

Table 1: Anti-Inflammatory Effects of this compound

| Dose (mg/kg) | TNF-α Inhibition (%) | IL-1β Inhibition (%) |

|---|---|---|

| 50 | 76 | 57 |

| 100 | 71 | 53 |

The study demonstrated that this compound's efficacy was comparable to dexamethasone, a well-known anti-inflammatory drug, indicating its potential for therapeutic application in inflammatory diseases such as rheumatoid arthritis .

Antitumor Activity

Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. A study utilizing the sulforhodamine B assay found that this compound exhibited IC50 values ranging from 0.7 to 4.3 μM across different tumor cell lines, showcasing its potential as an anti-cancer agent .

Table 2: Cytotoxic Activity of this compound in Tumor Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.7 |

| HT29 | 2.0 |

| A2780 | 1.5 |

The mechanism of action appears to involve induction of apoptosis through mitochondrial pathways, leading to cell cycle arrest in affected tumor cells .

Antiviral Properties

This compound has also been explored for its antiviral potential. A molecular docking study identified it as a promising candidate against the Marburg virus disease (MVD). The binding affinity of this compound with the RNA binding domain of the VP35 protein was notably high, suggesting it could inhibit viral replication effectively .

Table 3: Binding Affinity of this compound with Viral Proteins

| Phytochemical | Binding Energy (kcal/mol) |

|---|---|

| This compound | -9.29 |

| Stigmasterol | -8.62 |

These findings highlight the need for further experimental validation to establish this compound's efficacy against viral pathogens.

Case Studies and Clinical Implications

Several case studies have documented the beneficial effects of this compound in various experimental models:

- Rheumatoid Arthritis Model : In animal models induced with arthritis, pre-treatment with this compound significantly reduced joint swelling and inflammation markers compared to control groups .

- Cancer Treatment : Clinical observations suggest that patients treated with formulations containing this compound experienced reduced tumor sizes and improved quality of life metrics during preliminary trials .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying methyl ursolate in natural extracts?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used for quantification due to its specificity for triterpenoids. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly distinguishing this compound from isomers like methyl oleanolate. Ensure calibration with authenticated standards and validate methods using spike-recovery experiments to address matrix effects in plant extracts .

Q. How can researchers optimize the synthesis of this compound from ursolic acid?

Esterification of ursolic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is a standard approach. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters like temperature (60–80°C), reaction time (4–8 hours), and molar ratios (ursolic acid:methanol = 1:10). Purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Document purity (>95%) using HPLC and melting point analysis .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Use cell viability assays (e.g., MTT or resazurin-based assays) for cytotoxicity screening . For anti-inflammatory activity, measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages. Antioxidant potential can be assessed via DPPH radical scavenging or FRAP assays. Include positive controls (e.g., quercetin for antioxidants) and triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design dose-response studies to resolve contradictions in this compound’s efficacy across literature?

Contradictions often arise from varying cell lines or assay conditions. Use a standardized panel of cell lines (e.g., HepG2 for hepatoprotection, RAW 264.7 for inflammation) and define IC₅₀/EC₅₀ values with 8–10 concentration points. Account for solvent cytotoxicity (e.g., DMSO ≤0.1%) and include time-course analyses. Cross-validate findings with orthogonal assays (e.g., Western blot for protein targets alongside activity assays) .

Q. What computational strategies improve the accuracy of this compound’s binding interactions in molecular docking studies?

Employ ensemble docking using multiple protein conformations (e.g., from molecular dynamics simulations) to address receptor flexibility. Validate docking poses with binding free energy calculations (MM-PBSA/GBSA) and compare with co-crystallized ligands. Use tools like PyMOL for visualizing hydrophobic pockets and hydrogen bonds, as shown in VP35 protein studies .

Q. How can molecular dynamics (MD) simulations address stability discrepancies in this compound-protein complexes?

Conduct 100–200 ns MD simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze root-mean-square deviation (RMSD), radius of gyration, and hydrogen bond persistence. Compare with stable analogs (e.g., stigmasterol) to identify critical residues causing fluctuations. Extend simulation times if equilibration is delayed, as observed in VP35 studies .

Q. What metabolomics approaches are recommended to elucidate this compound’s mechanism of action?

Combine untargeted LC-MS metabolomics with pathway analysis (e.g., KEGG, MetaboAnalyst) to identify perturbed pathways. Use stable isotope tracing (¹³C-glucose) to track carbon flux in treated cells. Validate key metabolites (e.g., ATP, NADPH) via targeted MS/MS and correlate with phenotypic endpoints (e.g., apoptosis, oxidative stress) .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound’s preclinical studies?

- Documentation : Follow Beilstein Journal guidelines for experimental details, including solvent batches, instrument models, and software versions .

- Data Sharing : Deposit raw NMR/HPLC files in repositories like Figshare or Dryad with metadata (e.g., DOI:10.6084/m9.figshare.XXXXX) .

- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes with 95% confidence intervals .

Q. What strategies mitigate batch-to-batch variability in this compound isolation?

Standardize plant material sourcing (geographical origin, harvest season) and validate extraction efficiency via Soxhlet vs. ultrasound-assisted methods. Implement quality control (QC) thresholds for purity (≥95% by HPLC) and solubility (e.g., in DMSO/PBS). Use principal component analysis (PCA) on LC-MS data to detect chemical variability .

Q. Data Interpretation and Reporting

Q. How to contextualize this compound’s bioactivity against known triterpenoids?

Compare pharmacokinetic parameters (e.g., logP, bioavailability) using databases like PubChem. Highlight structural advantages (e.g., methyl ester’s enhanced membrane permeability vs. ursolic acid). Use forest plots in meta-analyses to aggregate efficacy data across studies, noting heterogeneity metrics (I²) .

Q. What ethical guidelines apply to in vivo studies of this compound?

Adhere to ARRIVE 2.0 guidelines for animal reporting: specify strain, sex, sample size justification, and anesthesia protocols. For human cell lines, document institutional review board (IRB) approval and consent procedures .

Eigenschaften

IUPAC Name |

methyl 10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-25,32H,10-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBSMEKEDOHEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32208-45-0 | |

| Record name | Methyl 3β-hydroxyurs-12-en-28-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.